molecular formula C13H17N3O3 B2510953 Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351612-98-0

Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2510953
CAS No.: 1351612-98-0
M. Wt: 263.297
InChI Key: GRCTWEPZBGUVFP-UHFFFAOYSA-N
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Description

Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a pyrazin-2-yl group via a methanone bridge. This structure combines a rigid spirocyclic framework with a heteroaromatic pyrazine moiety, conferring unique physicochemical and pharmacological properties. The spirocyclic core contains two oxygen atoms (1,5-dioxa) and one nitrogen atom (9-aza) within a bicyclic system, creating a stereochemically constrained environment that enhances receptor-binding selectivity .

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(11-10-14-4-5-15-11)16-6-2-13(3-7-16)18-8-1-9-19-13/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCTWEPZBGUVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=NC=CN=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the spirocyclic moiety through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in catalysis and material science for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F in ) enhance sigma receptor affinity, likely due to increased electrophilicity of the methanone carbonyl.
  • Heteroaromatic Substituents (e.g., pyrazine, thiophene) improve solubility and modulate pharmacokinetic profiles .
  • Bulkier Substituents (e.g., pyrazole, isoxazole in ) may reduce metabolic clearance by shielding the spirocyclic core from enzymatic degradation.

Pharmacological Activity

Sigma Receptor Binding

Compounds with the 1,5-dioxa-9-azaspiro[5.5]undecane core exhibit high affinity for sigma receptors (S1R/S2R) , which are implicated in neuropathic pain, addiction, and neurodegenerative diseases .

  • Pyrazin-2-yl Derivative: Predicted to have submicromolar affinity for S1R based on structural similarity to siramesine (a known S2R ligand) .
  • 2-Chloro-6-fluorophenyl Derivative : Demonstrated potent antiallodynic activity in vivo, with IC50 values < 100 nM for S1R .
  • Thiophene Derivative : Moderate S1R binding (IC50 ~ 300 nM) but improved blood-brain barrier penetration due to lipophilic thiophene .

Metabolic Stability

  • 4-Fluorophenyl-pyrazole Derivative : Showed low intrinsic clearance in human liver microsomes (t1/2 > 120 min), attributed to steric hindrance from the pyrazole ring .
  • Chlorophenyl-isoxazole Derivative : Exhibited intermediate stability (t1/2 ~ 60 min), suggesting a balance between lipophilicity and enzymatic resistance .

Regulatory and Industrial Relevance

  • Commercial Availability : Several analogues (e.g., BG15330, CAS 1351630-20-0) are marketed for research use, with prices ranging from $402 to $836 per 50 mg .

Biological Activity

Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound characterized by a unique spirocyclic structure that combines a pyrazine ring with a spirocyclic moiety. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with the METTL3/METTL14 protein complex, which plays a crucial role in the methylation of N6-methyladenosine (m6A) on RNA. By inhibiting this complex, the compound reduces m6A modifications in polyadenylated RNA, leading to alterations in gene expression and cellular metabolism, particularly in cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) .

The compound exhibits several important biochemical properties:

  • Target Interaction : It primarily targets the METTL3/METTL14 complex, affecting m6A regulation pathways.
  • Cellular Effects : In cancer cells, it reduces m6A-modified RNA levels, which can lead to significant changes in gene expression profiles.
PropertyDescription
Primary TargetMETTL3/METTL14 protein complex
Mode of ActionInhibition of m6A methylation on RNA
Affected Cell LinesMOLM-13 (AML), PC-3 (Prostate Cancer)
Resulting ActionAltered gene expression and cellular metabolism

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for its potential application in drug development .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds within the spirocyclic family. For instance:

  • Cancer Treatment : Research indicates that compounds similar to this compound may be effective against various cancers due to their ability to modulate RNA methylation pathways .
  • Therapeutic Applications : The broader class of 1,9-diazaspiro[5.5]undecanes has been investigated for their potential in treating conditions such as obesity and pain management, showcasing their versatility beyond oncology .

Table 2: Relevant Case Studies

Study FocusFindings
Cancer Cell LinesReduction in m6A levels linked to altered metabolism
Therapeutic PotentialPromising applications in obesity and pain treatment

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